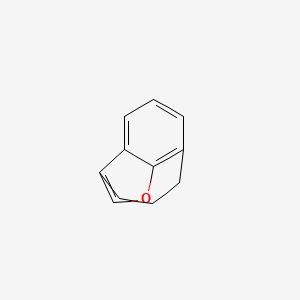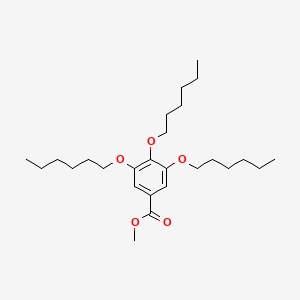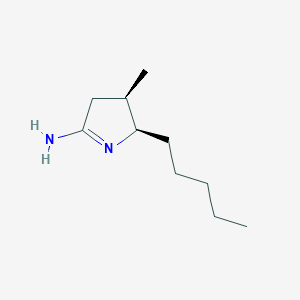![molecular formula C18H20N4O4 B14258365 Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate CAS No. 402470-28-4](/img/structure/B14258365.png)
Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is part of the azo dye family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(diethylamino)aniline. This involves treating the aniline with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with methyl 3-nitrobenzoate in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and pH precisely.
化学反应分析
Types of Reactions
Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, due to the electron-donating nature of the diethylamino group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Reduction: The primary product is the corresponding amine derivative.
Substitution: Depending on the electrophile, products can include halogenated derivatives or alkylated compounds.
科学研究应用
Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate has several applications in scientific research:
Nonlinear Optical Materials: The compound is used in the development of materials with high first hyperpolarizability values, essential for applications in optical data storage and processing.
Biological Staining: Due to its vibrant color, it is used as a staining agent in biological research to highlight specific structures in cells and tissues.
Chemical Sensors: The compound’s sensitivity to changes in the environment makes it useful in developing chemical sensors for detecting various analytes.
作用机制
The compound exerts its effects primarily through its diazenyl group, which can participate in various chemical reactions. The electron-donating diethylamino group and the electron-withdrawing nitro group create a push-pull system, enhancing the compound’s reactivity and making it suitable for applications in nonlinear optics. The molecular targets and pathways involved depend on the specific application, such as binding to specific cellular components in biological staining or interacting with light in optical materials.
相似化合物的比较
Similar Compounds
Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}-3-nitrobenzoate: Similar structure but with dimethylamino instead of diethylamino group.
Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-benzoate: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate is unique due to the combination of the diethylamino and nitro groups, creating a highly reactive and versatile compound suitable for various scientific applications. Its ability to participate in multiple types of chemical reactions and its potential in nonlinear optical materials make it a valuable compound in research and industry.
属性
CAS 编号 |
402470-28-4 |
|---|---|
分子式 |
C18H20N4O4 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
methyl 4-[[4-(diethylamino)phenyl]diazenyl]-3-nitrobenzoate |
InChI |
InChI=1S/C18H20N4O4/c1-4-21(5-2)15-9-7-14(8-10-15)19-20-16-11-6-13(18(23)26-3)12-17(16)22(24)25/h6-12H,4-5H2,1-3H3 |
InChI 键 |
GJBMFSRCGIHLPJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)

![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)



![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)

![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)




